![molecular formula C19H18N2OS B2632515 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896608-85-8](/img/structure/B2632515.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
The compound “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of the 4-methylphenyl group indicates a phenyl ring with a methyl substituent at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiazole ring, and a 4-methylphenyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo reactions typical for carboxamides, such as hydrolysis. The thiazole ring is aromatic and relatively stable, but could potentially participate in electrophilic substitution reactions .Scientific Research Applications
DNA Binding and Staining Applications
Hoechst 33258 and its analogs, known for binding strongly to the minor groove of double-stranded B-DNA, have been widely used as fluorescent DNA stains, providing insights into cell biology and nuclear DNA content analysis. Their capacity to induce radioprotection and inhibit topoisomerase makes them pivotal in drug design and molecular binding studies (Issar & Kakkar, 2013).
Heterocyclic Compounds in Medicinal Chemistry
Synthetic Approaches and Biological Applications
Various synthetic methods for benzimidazoles, quinoxalines, and benzo(1,5)diazepines have been developed, showcasing the significance of o-phenylenediamines in synthesizing these heterocyclic compounds with diverse biological applications (Ibrahim, 2011).
Quinazolines and Pyrimidines in Optoelectronics
Optoelectronic Material Development
Quinazolines, notable in medicinal chemistry, have seen extensive research for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been crucial for creating novel optoelectronic materials, including materials for OLEDs and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Benzothiazole Derivatives in Pharmacology
Pharmacological Activities
Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities. These compounds are integral in bioactive heterocycles and natural products, displaying antimicrobial, analgesic, antitubercular, antiviral, and antioxidant activities. Their structural basis forms the core of several potent drugs, highlighting the continuous interest in exploring the biological and therapeutic potentials of benzothiazole-containing compounds (Sumit et al., 2020).
Future Directions
Mechanism of Action
The compound also contains a benzamide moiety. Benzamide derivatives have been found to have diverse biological activities. For example, some benzamide derivatives have been found to act as allosteric activators of human glucokinase, which could potentially be used for the treatment of type-2 diabetes .
properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19-21-17(13-23-19)11-12-20-18(22)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUCTBZCDWIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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